methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate
Overview
Description
methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling and subsequent esterification to form the final product. Common reagents used in these reactions include palladium catalysts for hydrogenation, and various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol.
Substitution: The methyl groups on the benzoate ester can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with similar structural features.
Poly(2-(diethylamino)ethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate): A pH-sensitive polymer with a piperidine moiety.
Uniqueness
methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate is unique due to its combination of a piperidine ring, a pyridine ring, and a benzoate ester. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H27N3O4 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C22H27N3O4/c1-13-5-7-17(22(28)29-4)15(3)19(13)24-21(27)20-14(2)6-8-18(23-20)25-11-9-16(26)10-12-25/h5-8,16,26H,9-12H2,1-4H3,(H,24,27) |
InChI Key |
UEDKSAISISCOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=C(C=CC(=N2)N3CCC(CC3)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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